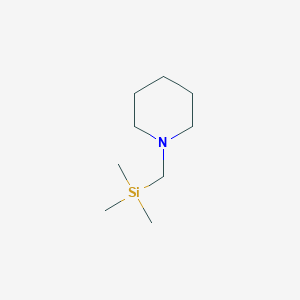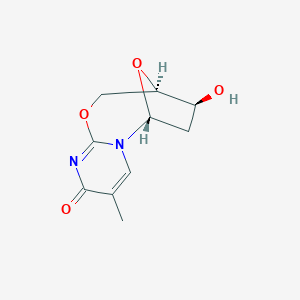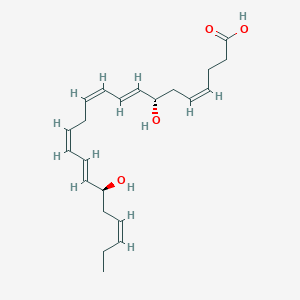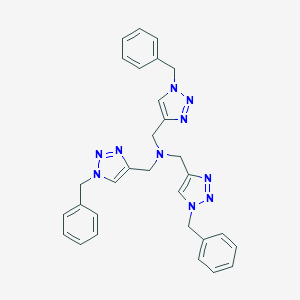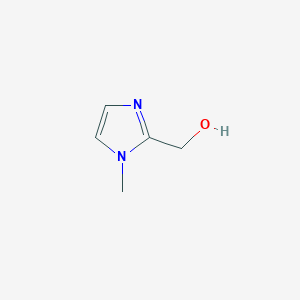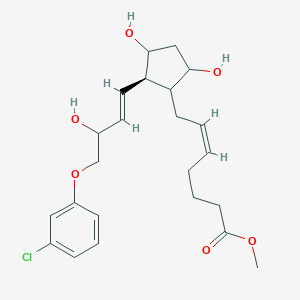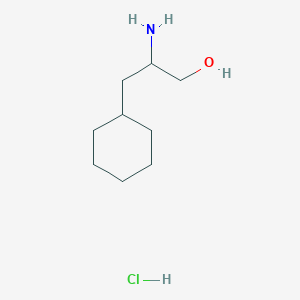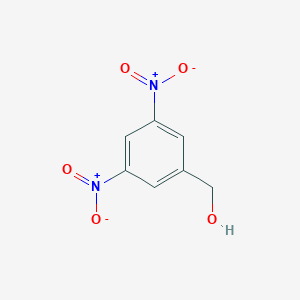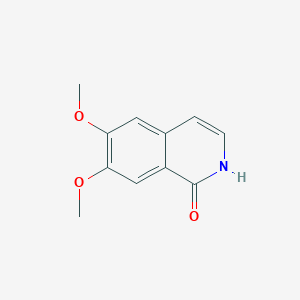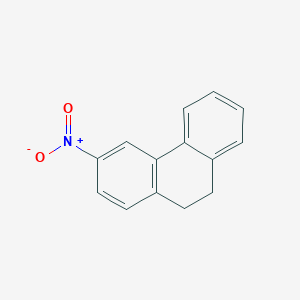
3-Nitro-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-9,10-dihydrophenanthrene is a chemical compound that has received significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a polycyclic aromatic hydrocarbon that is commonly used as a model compound for studying the effects of nitro substitution on the chemical and biological properties of polycyclic aromatic hydrocarbons.
Wirkmechanismus
The mechanism of action of 3-Nitro-9,10-dihydrophenanthrene is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components, leading to oxidative stress and DNA damage.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Nitro-9,10-dihydrophenanthrene can induce oxidative stress and DNA damage in living organisms. It has also been shown to have carcinogenic and mutagenic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Nitro-9,10-dihydrophenanthrene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
1. Further studies are needed to fully understand the mechanism of action of 3-Nitro-9,10-dihydrophenanthrene and its effects on living organisms.
2. The potential use of 3-Nitro-9,10-dihydrophenanthrene as a biomarker for exposure to polycyclic aromatic hydrocarbons in the environment should be explored.
3. The development of novel methods for synthesizing 3-Nitro-9,10-dihydrophenanthrene with improved yields and purity should be investigated.
4. The potential use of 3-Nitro-9,10-dihydrophenanthrene as a therapeutic agent for cancer treatment should be explored.
5. The effects of 3-Nitro-9,10-dihydrophenanthrene on microbial communities in the environment should be studied to better understand its impact on ecosystem health.
Synthesemethoden
3-Nitro-9,10-dihydrophenanthrene can be synthesized through several methods, including the nitration of 9,10-dihydrophenanthrene using nitric acid and sulfuric acid. This method has been widely used due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
3-Nitro-9,10-dihydrophenanthrene has been extensively studied in the field of environmental chemistry, where it is used as a model compound for studying the fate and transport of polycyclic aromatic hydrocarbons in the environment. It has also been used in the field of toxicology, where it is used as a model compound for studying the toxic effects of polycyclic aromatic hydrocarbons on living organisms.
Eigenschaften
CAS-Nummer |
18264-83-0 |
|---|---|
Produktname |
3-Nitro-9,10-dihydrophenanthrene |
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
3-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-4,7-9H,5-6H2 |
InChI-Schlüssel |
MNKKMDDRNPXSSA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CC2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-] |
Synonyme |
9,10-Dihydro-3-nitrophenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
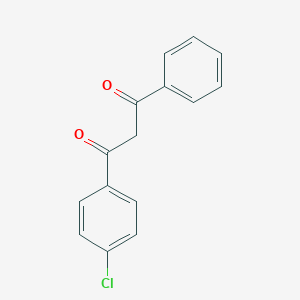
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
